

An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to N-tert-butoxycarbonyl-L-norleucine (**Boc-Nle-OH**), a key building block in peptide synthesis and drug discovery.

Core Chemical Properties and Structure

Boc-L-norleucine is a derivative of the non-proteinogenic amino acid L-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2][3]

Physicochemical Properties

Boc-Nie-OH is typically a colorless to light yellow oil or syrup-like substance.[2][3] Its physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C11H21NO4	[1]
Molecular Weight	231.29 g/mol	[1]
Appearance	Colorless to light yellow oil/syrup	[2][3]
Boiling Point	~373.37°C (rough estimate)	[2]
рКа	~4.02 (Predicted)	[2]
Optical Rotation	[α]20/D $-8\pm1^{\circ}$, c = 1% in methanol	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Structural Information

The structural details of Boc-L-norleucine are critical for its application in stereospecific synthesis.

Identifier	Value	References
IUPAC Name	(2S)-2-[(tert- butoxycarbonyl)amino]hexanoi c acid	[1]
Synonyms	(S)-2-(Boc-amino)caproic acid, (S)-2-(Boc-amino)hexanoic acid, Boc-L-norleucine	
CAS Number	6404-28-0	[1]
SMILES String	CCCCINVALID-LINK C(O)=O	
InChI Key	ZIOCIQJXEKFHJO- QMMMGPOBSA-N	

Experimental Protocols Synthesis of Boc-L-Norleucine

A general and widely used method for the synthesis of Boc-L-norleucine involves the reaction of L-norleucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]

Materials:

- L-norleucine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)[4]
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate (EtOAc)
- Petroleum ether
- 1 M Sodium bisulfate (NaHSO₄) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve L-norleucine in a 1:1 mixture of water and THF.
- Add sodium bicarbonate (or triethylamine) to the solution.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
- After the reaction is complete, add water to dissolve any precipitate.

- Extract the mixture with petroleum ether to remove unreacted di-tert-butyl dicarbonate.
- Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.
- Extract the acidified aqueous phase three times with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield Boc-L-norleucine as a clear oil.[2]

Purification of Boc-L-Norleucine

The crude Boc-L-norleucine obtained from synthesis can be purified to meet the high-purity requirements for peptide synthesis.

Materials:

- Crude Boc-L-norleucine
- Silica gel for column chromatography
- Solvent system (e.g., a gradient of ethyl acetate in hexanes)
- Thin-layer chromatography (TLC) plates and developing chamber
- Rotary evaporator

Procedure:

- Dissolve the crude oil in a minimal amount of the chosen eluent.
- Prepare a silica gel column with the appropriate solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).
- Load the dissolved crude product onto the column.
- Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate).

- Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified Boc-L-norleucine.

Analytical Characterization

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming the structure of the synthesized Boc-L-norleucine.

Experimental Conditions:

• Spectrometer: 400 MHz

Solvent: DMSO-d6

• Reference: Tetramethylsilane (TMS) at 0 ppm

¹H NMR Data (400 MHz, DMSO-d₆):

- δ 12.38 (bs, 1H, COOH)
- δ 7.02 (d, J=8.2 Hz, 1H, NH)
- δ 3.87-3.78 (m, 1H, CH)
- δ 1.69-1.47 (m, 2H, CH₂)
- δ 1.37 (s, 9H, t-Bu)
- δ 1.32-1.20 (m, 4H, CH₂)
- δ 0.85 (t, J=7.0Hz, 3H, CH₃)[2]

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of Boc-L-norleucine. Techniques like Electrospray Ionization (ESI) are commonly used.

Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ at m/z 232.15 or other relevant adducts depending on the ionization method used.

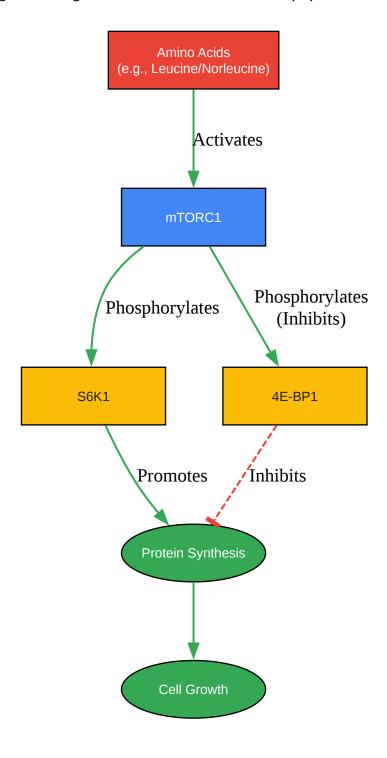
Applications in Research and Drug Development

Boc-L-norleucine is a valuable building block in the synthesis of peptides and peptidomimetics. [3] The incorporation of the non-natural amino acid norleucine can confer unique properties to peptides, such as increased metabolic stability and altered biological activity.[3] This makes it a compound of interest for researchers in drug development and protein engineering.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of Boc-L-norleucine.

Click to download full resolution via product page


Caption: Workflow for the synthesis and analysis of Boc-L-norleucine.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways of Boc-L-norleucine are limited, its structural similarity to leucine suggests potential interactions with pathways regulated by amino acids. Leucine is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling

pathway, which is a central regulator of cell growth, proliferation, and metabolism. The diagram below outlines a simplified representation of the mTOR pathway, which could be a starting point for investigating the biological effects of **Boc-Nle-OH** or peptides containing this residue.

Click to download full resolution via product page

Caption: Simplified mTOR signaling pathway potentially influenced by norleucine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-tert-Butoxycarbonyl-L-norleucine | C11H21NO4 | CID 2733747 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Boc-L-Norleucine (Boc-Nle-OH)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b558256#boc-nle-oh-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com